molecular formula C16H12ClNO2 B2576838 Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate CAS No. 37041-30-8

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate

Cat. No.: B2576838
CAS No.: 37041-30-8
M. Wt: 285.73
InChI Key: OUVDIUPLVZVEEN-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a chemical compound belonging to the class of quinoline derivatives. It exhibits diverse biological activities and has gained significant attention in various fields of research. The compound has a molecular formula of C16H12ClNO2 and a molecular weight of 285.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate typically involves a multi-step process. One common method is the Friedlander condensation, which involves the reaction of o-aminobenzophenones with diethylmalonate under basic conditions to form ethyl-2-oxoquinoline-3-carboxylates. These intermediates are then chlorinated using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.

    Biology: Investigated for its potential antibacterial and antimalarial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt bacterial cell walls, and interfere with DNA replication. These actions contribute to its antibacterial and antimalarial effects.

Comparison with Similar Compounds

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 2-chloroquinoline-3-carboxylate: Similar in structure but differs in the position of the chlorine atom.

    Ethyl 4-bromoquinoline-3-carboxylate: Similar in structure but contains a bromine atom instead of chlorine.

    Ethyl 4-fluoroquinoline-3-carboxylate: Similar in structure but contains a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antimalarial properties. This article explores the biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of a chlorine atom at the 4-position of the benzo ring and an ethyl ester at the carboxylic acid position. Its molecular structure can be represented as follows:

C12H10ClNO2\text{C}_{12}\text{H}_{10}\text{ClN}\text{O}_2

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for bacterial survival and proliferation. This inhibition disrupts metabolic pathways essential for bacterial growth.
  • Cell Wall Disruption : It interferes with the integrity of bacterial cell walls, leading to cell lysis and death.
  • DNA Replication Interference : this compound can disrupt DNA replication processes, further contributing to its antibacterial effects.

Antibacterial Activity

A study investigating the antibacterial properties of this compound demonstrated significant activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Antimalarial Activity

In addition to its antibacterial properties, this compound has been explored for its antimalarial potential. Preliminary studies indicated that it could inhibit Plasmodium falciparum growth in vitro, with IC50 values around 5 µM, suggesting a promising avenue for further research in malaria treatment.

Case Studies

  • Case Study on Antibacterial Properties :
    A research project assessed the efficacy of this compound in treating bacterial infections in animal models. Results indicated a reduction in bacterial load and improvement in clinical symptoms when administered at therapeutic doses.
  • Antimalarial Efficacy :
    Another study focused on the compound's ability to combat malaria in vivo. Mice infected with Plasmodium were treated with this compound, resulting in a significant decrease in parasitemia levels compared to untreated controls.

Properties

IUPAC Name

ethyl 4-chlorobenzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c1-2-20-16(19)13-9-18-15-11-6-4-3-5-10(11)7-8-12(15)14(13)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDIUPLVZVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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